molecular formula C8H13NO4 B14404192 Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate CAS No. 86106-96-9

Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate

Cat. No.: B14404192
CAS No.: 86106-96-9
M. Wt: 187.19 g/mol
InChI Key: UGXKMWUKDFKKMY-UHFFFAOYSA-N
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Description

Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate is a compound belonging to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylic acid derivatives with appropriate alkylating agents. One common method includes the use of monomethyl esters of dicarboxylic acids, which are treated with oxalyl chloride to form the corresponding acid chlorides. These intermediates can then be reacted with aziridine derivatives under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: Due to the high ring strain of the aziridine ring, it is highly susceptible to nucleophilic attack, leading to ring-opening reactions.

    Substitution Reactions: The compound can undergo substitution reactions where nucleophiles replace existing substituents on the aziridine ring.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Conditions: These reactions typically occur under mild acidic or basic conditions, depending on the nucleophile used.

Major Products

The major products of these reactions are typically ring-opened derivatives of the original aziridine compound, which can further react to form a variety of functionalized molecules .

Scientific Research Applications

Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions with biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can selectively target and modify specific biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate is unique due to its specific functional groups, which provide distinct reactivity patterns and potential applications in synthesis and medicinal chemistry. Its methoxy and oxopropyl groups offer additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

86106-96-9

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate

InChI

InChI=1S/C8H13NO4/c1-12-7(10)3-4-9-5-6(9)8(11)13-2/h6H,3-5H2,1-2H3

InChI Key

UGXKMWUKDFKKMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1CC1C(=O)OC

Origin of Product

United States

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